molecular formula C26H25NO5 B8233260 [(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid

[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid

Cat. No.: B8233260
M. Wt: 431.5 g/mol
InChI Key: YMMRLKOZBXAFRU-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Ester Linkage: The protected amino acid is then reacted with phenylpropoxyacetic acid to form the ester linkage. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the ester linkage, converting it to the corresponding alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: The Fmoc group is typically removed using piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amino acid derivatives.

Scientific Research Applications

[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed, revealing the free amino group for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
  • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
  • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid

Uniqueness

[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid is unique due to the presence of the phenylpropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other Fmoc-protected amino acids and influences its reactivity and applications in synthesis.

Properties

IUPAC Name

2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c28-25(29)17-31-15-19(14-18-8-2-1-3-9-18)27-26(30)32-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMRLKOZBXAFRU-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](COCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.